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Compound Name:
3-(Carboxymethyl)pentanedioic

acid

Cat. No.: B1620415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for

3-(carboxymethyl)pentanedioic acid, a tricarboxylic acid of significant interest in organic

synthesis and drug development. Also known by its common names, tricarballylic acid and

propane-1,2,3-tricarboxylic acid, its trifunctional nature makes it a valuable building block for

complex molecular architectures. This document details established experimental protocols,

presents quantitative data in structured tables, and includes visual diagrams of the reaction

pathways to facilitate understanding and replication.

Core Synthesis Pathways
Several synthetic routes to 3-(carboxymethyl)pentanedioic acid have been established,

starting from a variety of readily available precursors. The most prominent and well-

documented methods include:

Hydrolysis of Ethyl Propane-1,1,2,3-tetracarboxylate: A high-yield and reliable method.

Catalytic Hydrogenation of Citric Acid: A direct route from a renewable feedstock.

Reduction of Aconitic Acid: A pathway involving the saturation of an unsaturated precursor.
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Two-Step Synthesis from Fumaric Acid: An alternative route from a common unsaturated

dicarboxylic acid.

From Glutaric Acid Derivatives: A general approach for constructing substituted pentanedioic

acids.

Each of these pathways offers distinct advantages and challenges, which will be elaborated

upon in the following sections.

Synthesis from Ethyl Propane-1,1,2,3-
tetracarboxylate
This is arguably the most reliable and highest-yielding laboratory-scale synthesis of

tricarballylic acid. The procedure, detailed in Organic Syntheses, involves the acidic hydrolysis

of ethyl propane-1,1,2,3-tetracarboxylate.

Reaction Pathway

Ethyl Propane-1,1,2,3-tetracarboxylate

3-(Carboxymethyl)pentanedioic Acid

Hydrolysis & Decarboxylation

HCl, H₂O, Heat

Click to download full resolution via product page

Figure 1: Hydrolysis of Ethyl Propane-1,1,2,3-tetracarboxylate.

Experimental Protocol
A detailed experimental protocol for this synthesis is provided by H. T. Clarke and T. F. Murray

in Organic Syntheses.[1]

Materials:

Ethyl propane-1,1,2,3-tetracarboxylate: 912 g (2.75 moles)
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Concentrated Hydrochloric Acid: 475 mL

Distilled Water: 475 mL

Decolorizing Carbon

Dry Ether

Procedure:

A 3-liter flask is fitted with a stirrer and a fractionating column with a condenser for downward

distillation.

912 g of ethyl propane-1,1,2,3-tetracarboxylate and a solution of equal volumes of

concentrated hydrochloric acid and distilled water (950 mL total) are placed in the flask.

The mixture is heated and stirred, with the rate of boiling adjusted to distill the alcohol as it is

formed, while minimizing water removal. The reaction progress is monitored by the evolution

of carbon dioxide.

Heating is continued for approximately 12 hours until the evolution of carbon dioxide ceases.

The contents of the flask are distilled as completely as possible under reduced pressure on a

steam bath.

Residual moisture and hydrochloric acid are removed from the solid residue by passing a

slow current of dry air over it while heating on the steam bath under a partial vacuum.

The crude product is redissolved in distilled water, filtered with decolorizing carbon, and

again evaporated to dryness under reduced pressure.

The completely dry residue is ground, mixed to a paste with dry ether, filtered by suction,

washed with dry ether, and dried.

Quantitative Data
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Parameter Value Reference

Yield 474–479 g (95–96%) [1]

Melting Point 160–161 °C [1]

Solubility Readily soluble in water [1]

Synthesis from Citric Acid
The direct conversion of citric acid, a readily available and renewable resource, to 3-
(carboxymethyl)pentanedioic acid can be achieved through catalytic hydrogenation. This

process involves the removal of the hydroxyl group.

Reaction Pathway

Citric Acid

3-(Carboxymethyl)pentanedioic Acid

Catalytic Hydrogenation

H₂, Catalyst
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Figure 2: Catalytic Hydrogenation of Citric Acid.

Experimental Protocol
A specific, detailed protocol for the synthesis of the free acid is not readily available in the peer-

reviewed literature, but a patent describes the general conditions for the catalytic

hydrogenation of citric acid or its esters.[2] Additionally, the formation of propane-1,2,3-

tricarboxylic acid as a byproduct has been reported under specific conditions.[3]

General Conditions from Patent Literature:

Starting Material: Citric acid or its alkyl/aralkyl esters.
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Solvent: Nonaqueous solvent (e.g., THF).

Catalyst: A composition containing NiO, CuO, Al₂O₃, and MoO₃.

Temperature: 50–400 °C.

Pressure: 1–40 bar.

Conditions for Byproduct Formation in a Different Reaction:

In a study focused on the conversion of citric acid to methylsuccinic acid, propane-1,2,3-

tricarboxylic acid was formed as a byproduct.

Catalyst: 5% Pd/BaSO₄

Solvent: H₂O

Temperature: 175 °C

Pressure: 60 bar H₂

Reaction Time: 40 minutes

Quantitative Data
Parameter Value

Starting
Material

Conditions Reference

Yield
39% (of triethyl

ester)
Triethyl Citrate

56 wt%

CuO/Al₂O₃,

Ethanol, 175°C,

10 bar H₂

[4]

Yield
~10% (as

byproduct)
Citric Acid

5% Pd/BaSO₄,

H₂O, 175°C, 60

bar H₂, 40 min

[3]

Synthesis from Aconitic Acid
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3-(Carboxymethyl)pentanedioic acid can be prepared by the reduction of the double bond in

aconitic acid. Aconitic acid itself can be synthesized by the dehydration of citric acid.[5]

Reaction Pathway

Citric Acid

Aconitic Acid

Dehydration

3-(Carboxymethyl)pentanedioic Acid

Reduction

H₂SO₄, Heat

Reduction (e.g., Na/Hg or H₂/Catalyst)
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Figure 3: Synthesis from Aconitic Acid.

Experimental Protocol
While Organic Syntheses mentions the reduction of aconitic acid via sodium amalgam or

electrolytic methods, a detailed protocol is not provided in the readily available literature.[1] The

first step, the synthesis of aconitic acid from citric acid, is well-documented.

Step 1: Synthesis of Aconitic Acid from Citric Acid[5]

Materials: Citric acid monohydrate (210 g, 1 mole), concentrated sulfuric acid (210 g), water

(105 cc).

Procedure: A mixture of citric acid monohydrate and a solution of sulfuric acid in water is

heated in an oil bath at 140–145 °C for seven hours. The resulting aconitic acid is isolated by

cooling and crystallization.

Yield: 71–77 g (41–44%).
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Step 2: Reduction of Aconitic Acid (General Methods)

Sodium Amalgam Reduction: This classical method involves the reduction of the unsaturated

acid in a suitable solvent (e.g., water or ethanol) with sodium amalgam. The reaction is

typically carried out at room temperature or with gentle heating.

Catalytic Hydrogenation: A more modern and environmentally benign approach would

involve the catalytic hydrogenation of aconitic acid using a noble metal catalyst such as

palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Detailed, optimized protocols for the chemical reduction of aconitic acid to tricarballylic acid

require further development or can be adapted from general procedures for the reduction of

α,β-unsaturated carboxylic acids.

Synthesis from Fumaric Acid
A two-step synthesis of 3-(carboxymethyl)pentanedioic acid from fumaric acid is known.[1][6]

This likely involves a Michael addition of a malonic ester to diethyl fumarate, followed by

hydrolysis and decarboxylation.

Proposed Reaction Pathway
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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